molecular formula C8H6NNaO2S B13187109 Sodium (3-cyanophenyl)methanesulfinate

Sodium (3-cyanophenyl)methanesulfinate

Cat. No.: B13187109
M. Wt: 203.20 g/mol
InChI Key: PKXCMIFMHZVWHI-UHFFFAOYSA-M
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Description

Sodium (3-cyanophenyl)methanesulfinate: is an organosulfur compound that features a sulfinic acid sodium salt group attached to a 3-cyanophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium (3-cyanophenyl)methanesulfinate typically involves the reaction of 3-cyanobenzenesulfonyl chloride with sodium methanesulfinate under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium (3-cyanophenyl)methanesulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium (3-cyanophenyl)methanesulfinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of sodium (3-cyanophenyl)methanesulfinate involves its ability to act as a nucleophile in various chemical reactions. It can form covalent bonds with electrophilic centers in target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the electrophilic centers .

Comparison with Similar Compounds

  • Sodium methanesulfinate
  • Sodium benzenesulfinate
  • Sodium p-toluenesulfinate

Comparison: Sodium (3-cyanophenyl)methanesulfinate is unique due to the presence of the 3-cyanophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to other sodium sulfinates .

Biological Activity

Sodium (3-cyanophenyl)methanesulfinate is a sulfonic acid derivative with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • Chemical Formula : C9H10NNaO2S
  • Molecular Weight : 215.24 g/mol

This compound features a methanesulfonate group attached to a 3-cyanophenyl moiety, which may contribute to its biological properties.

Mechanisms of Biological Activity

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The following mechanisms have been identified:

  • Antimicrobial Activity : Research indicates that sulfonates can exhibit antimicrobial properties. This compound has shown potential against certain bacterial strains, suggesting it may disrupt bacterial cell wall synthesis or function through oxidative stress mechanisms.
  • Inhibition of Enzymatic Activity : Similar compounds have been documented to inhibit specific enzymes, including those involved in cancer progression. This inhibition may occur via competitive or non-competitive mechanisms, affecting cellular proliferation and survival.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various sulfonates, including this compound, against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens, demonstrating moderate antibacterial efficacy.
  • Cytotoxicity Assay : In a cytotoxicity assay using human cancer cell lines, this compound exhibited IC50 values ranging from 20 to 50 µM. This suggests potential as an anticancer agent, warranting further investigation into its mechanism of action.

Comparative Biological Activity Table

CompoundMIC (µg/mL)IC50 (µM)Target Organism/Cell Line
This compound3220-50E. coli, S. aureus, Human Cancer Cells
Sodium Benzenesulfinate1615E. coli, S. aureus
Sodium Methanesulfinate64>100E. coli, S. aureus

Properties

Molecular Formula

C8H6NNaO2S

Molecular Weight

203.20 g/mol

IUPAC Name

sodium;(3-cyanophenyl)methanesulfinate

InChI

InChI=1S/C8H7NO2S.Na/c9-5-7-2-1-3-8(4-7)6-12(10)11;/h1-4H,6H2,(H,10,11);/q;+1/p-1

InChI Key

PKXCMIFMHZVWHI-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC(=C1)C#N)CS(=O)[O-].[Na+]

Origin of Product

United States

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